N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]pentanamide
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Overview
Description
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]pentanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]pentanamide typically involves multiple steps. One common route starts with the preparation of the tetrahydronaphthalene derivative, which is then reacted with various reagents to introduce the oxadiazole ring. The final step involves the formation of the pentanamide group.
Preparation of Tetrahydronaphthalene Derivative: This step often involves the hydrogenation of naphthalene to produce 5,6,7,8-tetrahydronaphthalene.
Formation of Oxadiazole Ring: The tetrahydronaphthalene derivative is then reacted with nitrile oxides under specific conditions to form the oxadiazole ring.
Introduction of Pentanamide Group: The final step involves the reaction of the oxadiazole derivative with pentanoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the tetrahydronaphthalene moiety.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]pentanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
(5,6,7,8-Tetrahydronaphthalen-2-yl)amine: A related compound with similar structural features.
5,6,7,8-Tetrahydro-2-naphthol: Another compound with a tetrahydronaphthalene moiety.
4-{[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid: A compound with a similar core structure but different functional groups.
Uniqueness
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]pentanamide is unique due to the presence of both the oxadiazole ring and the pentanamide group, which confer distinct chemical and biological properties. This combination is not commonly found in other related compounds, making it a valuable subject for research.
Properties
Molecular Formula |
C17H21N3O2 |
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Molecular Weight |
299.37 g/mol |
IUPAC Name |
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]pentanamide |
InChI |
InChI=1S/C17H21N3O2/c1-2-3-8-15(21)18-17-16(19-22-20-17)14-10-9-12-6-4-5-7-13(12)11-14/h9-11H,2-8H2,1H3,(H,18,20,21) |
InChI Key |
UBFYPQQZLAQZJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NON=C1C2=CC3=C(CCCC3)C=C2 |
Origin of Product |
United States |
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